Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate
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Overview
Description
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a hydroxyphenylbutynyl group, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate typically involves the esterification of 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-4-phenylbut-3-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(1-hydroxy-4-phenylbut-3-en-1-yl)benzoate or Methyl 4-(1-hydroxy-4-phenylbutyl)benzoate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar structure but with a different substituent on the butynyl group.
Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate: Contains a double bond instead of a triple bond in the butynyl group.
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Features a methyl group on the butynyl chain.
Uniqueness
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is unique due to the presence of the phenyl group and the triple bond in its structure
Properties
CAS No. |
823175-16-2 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-4-phenylbut-3-ynyl)benzoate |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)16-12-10-15(11-13-16)17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13,17,19H,9H2,1H3 |
InChI Key |
FYHAVLRZAWXCMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC#CC2=CC=CC=C2)O |
Origin of Product |
United States |
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